N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide typically involves the reaction of 2,1-benzisothiazole with appropriate chlorinated and alkylated reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-2,1-benzisothiazol-3-amine
- 3-chloro-N-(2-methylpropyl)benzamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide is unique due to its specific substitution pattern on the benzisothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
68268-44-0 |
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Molecular Formula |
C14H17ClN2OS |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C14H17ClN2OS/c1-10(2)9-17(13(18)7-8-15)14-11-5-3-4-6-12(11)16-19-14/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
UAIUZMOAZJUCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1=C2C=CC=CC2=NS1)C(=O)CCCl |
Origin of Product |
United States |
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